molecular formula C10H14N2 B1624329 1-Benzylimidazolidine CAS No. 630126-04-4

1-Benzylimidazolidine

Cat. No.: B1624329
CAS No.: 630126-04-4
M. Wt: 162.23 g/mol
InChI Key: JXOLTCZDUFJFRL-UHFFFAOYSA-N
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Description

1-Benzylimidazolidine is a nitrogen-containing heterocyclic compound with the molecular formula C 10 H 14 N 2 and a molecular weight of 162.23 g/mol . It features a benzyl group attached to an imidazolidine ring system. As a building block in organic and medicinal chemistry, the imidazolidine core is of significant interest to researchers, particularly in the synthesis of more complex molecules and the development of pharmaceutical compounds . Related benzyl-imidazole/imidazolidine structures are frequently investigated for their potential biological activities, including as antiparasitic agents and kinase inhibitors, suggesting that this compound may serve as a valuable precursor or intermediate in similar exploratory research pathways . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic applications. Researchers should handle all chemicals with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzylimidazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-2-4-10(5-3-1)8-12-7-6-11-9-12/h1-5,11H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXOLTCZDUFJFRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CN1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40458642
Record name 1-benzylimidazolidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

630126-04-4
Record name 1-(Phenylmethyl)imidazolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=630126-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-benzylimidazolidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1 Benzylimidazolidine and Its Derivatives

Direct Synthesis of the 1-Benzylimidazolidine Core

The direct formation of the this compound ring system can be efficiently achieved through classical condensation reactions, which are valued for their atom economy and straightforward procedures.

Condensation Reactions from Primary Amines and Formaldehyde (B43269)

The condensation of primary amines with formaldehyde is a fundamental and widely utilized method for constructing the imidazolidine (B613845) ring. This approach involves the reaction of an N-benzylated amine with formaldehyde, often in the presence of another amine, to form the heterocyclic core. For instance, the reaction between primary arylamines and formaldehyde can readily produce N,N'-bisarylmethylenediamines, which are key intermediates. mdpi.com In a broader context, the condensation of N,N′-disubstituted ethylenediamines with formaldehyde proceeds with high readiness, often at temperatures below 50 °C and sometimes without a solvent, to yield 1,3-disubstituted imidazolidines. rsc.orgnih.gov While these reactions showcase the general strategy, the synthesis of this compound specifically involves a precursor that can introduce the single benzyl (B1604629) group at the N1 position. The reaction of N,N'-bisarylmethylenediamines with aqueous formaldehyde in the presence of formic acid and refluxing acetonitrile (B52724) has been shown to produce 1,3,5-triaryl-1,3,5-hexahydrotriazines, highlighting the reactivity of these intermediates. mdpi.com

A general method for synthesizing 1,3-dialkylimidazolidines involves the condensation of N,N'-disubstituted ethylenediamines with aldehydes like formaldehyde, which typically provides good yields. nih.gov The reaction of bis(2-chloroethyl)amine (B1207034) with formalin in ethanol (B145695) is another example that leads to a bicyclic heptane (B126788) structure, demonstrating the utility of formaldehyde in forming complex amine-based heterocycles. researchgate.net

Table 1: Examples of Condensation Reactions for Imidazolidine Synthesis

Reactants Reagents/Conditions Product Yield Reference
N,N′-disubstituted ethylenediamines, Formaldehyde Below 50 °C, with or without solvent 1,3-Dialkylimidazolidines 37–90% rsc.orgnih.gov
N-Arylethylenediamines, excess Formaldehyde (37% aq.) Ethanol, reflux Bis(3-arylimidazolidinyl-1)methanes 75–89% nih.gov
Primary arylamines, Formaldehyde Room temperature N,N'-Bisarylmethylenediamines N/A mdpi.com

Utilization of N1-Benzylethane-1,2-diamine Precursors

A more direct and specific route to this compound involves the use of N1-benzylethane-1,2-diamine as the starting material. apolloscientific.co.uknih.gov This precursor already contains the required benzyl group and the ethylenediamine (B42938) backbone. The cyclization is typically achieved through condensation with a suitable carbonyl source, most commonly formaldehyde or its equivalent, paraformaldehyde. google.comfast.ai

A documented procedure involves stirring a solution of N1-benzylethane-1,2-diamine with paraformaldehyde in methanol. google.com The reaction is often facilitated by the use of molecular sieves to remove the water formed during the condensation, driving the reaction to completion. This method provides a clean and efficient pathway to the desired this compound. google.com Another variation employs chloroform (B151607) as the solvent, with reagents like magnesium sulfate (B86663) and potassium carbonate, stirring at room temperature for an extended period. fast.ai N1-benzylethane-1,2-diamine itself can participate in various condensation reactions, for example, with dibenzoylmethane (B1670423) to form Schiff monobases, showcasing its versatility as a precursor. chemicalbook.com

Table 2: Synthesis of this compound from N1-Benzylethane-1,2-diamine

Precursor Reagents/Conditions Product Yield Reference
N1-Benzylethane-1,2-diamine Paraformaldehyde, Molecular Sieves (4Å), Methanol, RT, 36h This compound N/A google.com
N1-Benzylethane-1,2-diamine Paraformaldehyde, MgSO₄, K₂CO₃, Chloroform, 25°C, 18h tert-Butyl 3-benzylimidazolidine-1-carboxylate (after Boc protection) N/A fast.ai

Synthesis of Substituted this compound Analogues

Functionalization of the this compound scaffold can be achieved through various synthetic strategies, including classic multicomponent reactions and cycloadditions, as well as by modifying a pre-formed ring.

Mannich-Type Reactions for Functionalization

Mannich-type reactions are powerful three-component reactions that assemble a carbon nucleophile, an aldehyde (like formaldehyde), and an amine to form alkylamines, and they are highly valuable for generating molecular diversity. nih.gov This strategy can be applied to synthesize substituted this compound analogues. For example, the Mannich reaction of 1,2-ethanediamines with benzotriazole (B28993) and formaldehyde is a known method for producing unsymmetrical imidazolidines. rsc.orgnih.gov

In a specific application, the reaction between phenolic Mannich bases, such as 1,3-bis[2′-hydroxybenzyl]imidazolidines, and a macrocyclic aminal can lead to the formation of linear benzylimidazolidine oligomers. researchgate.netmdpi.comresearchgate.net This suggests that a pre-formed imidazolidine can act as a nucleophile in subsequent Mannich-type aminomethylations. mdpi.comresearchgate.net The development of Mannich reactions involving unactivated C(sp³)-H bonds has also been explored, revealing pathways that involve multiple Mannich and retro-Mannich processes. nih.gov These advanced methods could potentially be adapted for the functionalization of the benzyl group within this compound.

Table 3: Mannich-Type Reactions for Imidazolidine Synthesis and Functionalization

Reactants Reagents/Conditions Product Type Yield Reference
1,2-Ethanediamines, Benzotriazole, Formaldehyde CH₃OH/H₂O, 20°C, 4h Unsymmetrical Imidazolidines 90–96% rsc.orgnih.gov
1,3-bis[2′-hydroxybenzyl]imidazolidines, Macrocyclic aminal Solvent-free Linear benzylimidazolidine oligomers Minor products researchgate.net
Di-Mannich base, Aminal 1 Dioxane:water, heating Diastereomeric mixtures of functionalized benzimidazoles 22-27% mdpi.comresearchgate.net

1,3-Dipolar Cycloaddition Strategies

The 1,3-dipolar cycloaddition is a concerted reaction between a 1,3-dipole and a dipolarophile that forms a five-membered ring, making it an excellent method for synthesizing heterocycles. wikipedia.orgnumberanalytics.comorganic-chemistry.org This strategy can be employed to create substituted imidazolidines. Specifically, the reaction between an azomethine ylide (the 1,3-dipole) and an alkene (the dipolarophile) can furnish a substituted pyrrolidine (B122466) ring, a structure closely related to imidazolidine. wikipedia.org

To synthesize a this compound analogue, an azomethine ylide can be generated in situ from the condensation of an N-benzyl-substituted amino acid or amine with an aldehyde. The subsequent [3+2] cycloaddition with a suitable dipolarophile, such as an alkene or alkyne, would yield a highly substituted imidazolidine ring. frontiersin.org The regioselectivity and stereoselectivity of these reactions can often be controlled, providing a powerful tool for constructing complex heterocyclic systems. numberanalytics.comfrontiersin.org For instance, the cycloaddition of azomethine ylides generated from isatin (B1672199) derivatives and benzylamine (B48309) with benzylideneacetone (B49655) demonstrates the feasibility of this approach for creating complex heterocyclic structures. frontiersin.org

Derivatization of Pre-formed Imidazolidine Rings

Once the this compound core is formed, it can be further functionalized through various derivatization reactions. The nitrogen atoms of the imidazolidine ring are nucleophilic and can be selectively modified. google.com For example, acylation and other substitutions on the ring nitrogens are common strategies. google.com

Research has shown the synthesis of novel derivatization reagents bearing a chiral 4-imidazolidinone structure, which are then used to react with primary amines. researchgate.net This indicates that the imidazolidine ring itself can be a platform for further chemical modification. The synthesis of imidazolidineiminothiones and their subsequent derivatization through ring-closing reactions with various reagents also highlights the potential for extensive modification of the imidazolidine core. mdpi.com For instance, a mixture of a 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivative, methyl acrylate, and triethylamine (B128534) can be refluxed in DMF to yield a more complex, derivatized product. nih.gov These examples underscore the versatility of the pre-formed imidazolidine ring as a scaffold for creating a diverse library of substituted analogues. uni-muenchen.de

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all starting materials. nih.govorganic-chemistry.orgtcichemicals.com This approach offers significant advantages, including reduced reaction times, lower costs, and minimized waste generation, making it a cornerstone of modern synthetic and medicinal chemistry. nih.govtcichemicals.com

One notable MCR for synthesizing 1,3,4-trisubstituted imidazolidines involves the reaction of monophenacyl anilines, aromatic amines, and formaldehyde. nih.gov This atom-efficient, catalyst-free method proceeds in refluxing ethanol, yielding the desired imidazolidine derivatives in high yields (77–94%). nih.gov The proposed mechanism suggests two possible pathways initiated by the formation of Schiff bases from the constituent amines and formaldehyde. nih.gov

Another versatile MCR is the [3+2] cycloaddition reaction of an azomethine ylide. thieme-connect.com In a one-pot, three-component synthesis, an azomethine ylide, generated in situ from paraformaldehyde and sarcosine, reacts with a dipolarophile (such as a macrocyclic imine) to produce macrocyclic imidazolidines in good yields. thieme-connect.com The choice of solvent can influence the reaction's efficiency. thieme-connect.com While this specific example yields macrocyclic structures, the underlying principle of azomethine ylide cycloaddition is a powerful MCR tool for constructing the imidazolidine core.

These MCR approaches exemplify the power of convergent synthesis to rapidly build molecular complexity from simple, readily available starting materials. nih.gov

Table 1: Examples of Multi-Component Reactions for Imidazolidine Synthesis

Reaction Type Reactants Conditions Product Type Yield Reference
Mannich-type Condensation Monophenacyl aniline, Aromatic amine, Formaldehyde Refluxing ethanol, 3 hours 1,3,4-Trisubstituted imidazolidines 77-94% nih.gov
[3+2] Cycloaddition Paraformaldehyde, Sarcosine, Macrocyclic imine Refluxing toluene Macrocyclic bisimidazolidines Good thieme-connect.com

Diastereoselective and Enantioselective Synthesis Pathways

Controlling the three-dimensional arrangement of atoms is critical in pharmaceutical chemistry. Diastereoselective and enantioselective syntheses are employed to produce specific stereoisomers of chiral molecules like this compound derivatives. wikipedia.org These methods often rely on chiral auxiliaries, catalysts, or starting materials to guide the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com

Chiral Auxiliaries

A chiral auxiliary is a stereogenic group temporarily attached to a prochiral substrate to direct a stereoselective transformation. wikipedia.orgsigmaaldrich.com After the reaction, the auxiliary is removed and can often be recovered for reuse. wikipedia.org Oxazolidinones, particularly those developed by Evans, are among the most successful chiral auxiliaries and have been widely applied in asymmetric synthesis. sigmaaldrich.comresearchgate.net For instance, (S)-4-Benzyl-2-oxazolidinone and its (R)-enantiomer are commercially available auxiliaries that can be acylated and subsequently used in highly diastereoselective alkylation, aldol, and other C-C bond-forming reactions. sigmaaldrich.comresearchgate.netusm.edu The resulting product has a defined stereochemistry, and subsequent cleavage of the auxiliary yields an enantiomerically enriched compound. researchgate.net

Diastereoselective Reactions

Several methods have been developed for the diastereoselective synthesis of highly substituted imidazolidines. One such approach is the silver-catalyzed 1,3-dipolar cycloaddition of azomethine ylides with imines, which produces synthetically useful tetrahydroimidazole derivatives with high diastereoselectivity. nih.gov

Another advanced method utilizes visible light-induced intramolecular cyclization. In the presence of a photoredox catalyst like Ru(bpy)₃Cl₂, 1,2-diamine derivatives can undergo cyclization with high diastereoselectivity to afford the desired imidazolidine products at room temperature. nih.gov

Enantioselective Pathways

Pseudo-multicomponent reactions can provide a streamlined route to chiral imidazolidine derivatives. A one-pot protocol for synthesizing 1,3-disubstituted imidazolidin-2-ones uses the enantiomerically pure trans-(R,R)-diaminocyclohexane as a chiral starting material. mdpi.com The process involves the in-situ formation of a Schiff base, followed by reduction and cyclization with carbonyldiimidazole (CDI). This method provides a more efficient and greener alternative to traditional multi-step syntheses. mdpi.com

Table 2: Examples of Stereoselective Synthesis of Imidazolidine Derivatives

Method Key Reagent/Catalyst Stereochemical Control Product Type Outcome Reference
Visible Light-Induced Cyclization Ru(bpy)₃Cl₂ Diastereoselective Highly substituted tetrahydroimidazoles High diastereoselectivity nih.gov
1,3-Dipolar Cycloaddition Silver catalyst Diastereoselective Highly substituted tetrahydroimidazoles High diastereoselectivity nih.gov
Pseudo-MCR trans-(R,R)-diaminocyclohexane Enantioselective (Substrate control) Chiral 1,3-disubstituted imidazolidin-2-ones Yields 55-81% mdpi.com

Sustainable and Green Chemical Synthetic Protocols

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. beilstein-journals.org For the synthesis of this compound and its derivatives, several sustainable protocols have been developed that emphasize the use of environmentally benign solvents, energy-efficient conditions, and non-toxic catalysts.

A prime example of a green synthetic route is the microwave-assisted, one-pot synthesis of (S)-5-benzylimidazolidine-2,4-dione (a hydantoin (B18101) derivative) in water. beilstein-journals.org This method starts from the readily available amino acid L-phenylalanine, which reacts with potassium cyanate (B1221674) in water under microwave irradiation. A subsequent acid-mediated cyclization, also under microwave heating, affords the final product in high yield (89%). beilstein-journals.org This protocol is notable for its use of water as a green solvent, the elimination of chromatography for purification, and significantly reduced reaction times, making it a highly efficient and environmentally friendly process. beilstein-journals.org

Another innovative green approach involves the oxidative C(sp³)–H functionalization/C–N bond formation to construct imidazolidines "on water". organic-chemistry.org This metal-free method uses tetrabutylammonium (B224687) iodide (TBAI) as a catalyst and tert-butyl hydroperoxide as an oxidant in water at a moderate temperature. organic-chemistry.org The reaction is regioselective and compatible with a broad range of substrates, including optically active ones which retain their enantiopurity. The use of water as the solvent and the avoidance of heavy metal catalysts are significant green advantages. organic-chemistry.org

Furthermore, metal-free protocols for synthesizing imidazolidin-2-ones from propargylic ureas have been developed using base catalysis under ambient conditions. acs.org These methods avoid harsh reaction conditions and high catalyst loadings often required in metal-catalyzed alternatives. acs.org

Table 3: Examples of Sustainable Synthetic Protocols for Imidazolidine Derivatives

Method Key Features Reactants Product Yield Reference
Microwave-Assisted One-Pot Synthesis Water solvent, Chromatography-free, Rapid L-phenylalanine, Potassium cyanate, HCl (S)-5-Benzylimidazolidine-2,4-dione 89% beilstein-journals.org
"On Water" C-H Functionalization Water solvent, Metal-free, Regioselective N-aryl-N-methylalanines, Anilines Functionalized Imidazolidines High organic-chemistry.org
Base-Catalyzed Hydroamidation Metal-free, Ambient temperature Propargylic ureas Imidazolidin-2-ones Not specified acs.org

Mechanistic Investigations and Reactivity Studies of 1 Benzylimidazolidine Systems

Fundamental Reactivity of the Imidazolidine (B613845) Ring Nitrogen Atoms

The fundamental reactivity of the 1-benzylimidazolidine ring system is primarily dictated by the lone pair of electrons on its two nitrogen atoms. These sp³-hybridized nitrogens confer nucleophilic character upon the molecule, making them reactive towards a variety of electrophiles. A nucleophilic addition reaction involves a nucleophile, which is typically electron-rich and possesses a lone pair or a negative charge, attacking an electron-deficient center youtube.comyoutube.com. In the case of this compound, the nitrogen atoms act as the nucleophilic centers.

This inherent nucleophilicity allows the imidazolidine ring to participate in common reactions involving amines, such as alkylation and acylation libretexts.orgnih.gov. In these processes, the nitrogen atom attacks an electrophilic carbon—such as that in an alkyl halide or an acyl chloride—to form a new nitrogen-carbon bond. The reaction with acyl chlorides, for instance, is a type of nucleophilic acyl substitution used to introduce an acyl group into a molecule libretexts.org.

The activation of the reacting partner is often achieved through the use of a catalyst. For example, in Friedel-Crafts type reactions, a Lewis acid like aluminum chloride (AlCl₃) is used to generate a potent electrophile (e.g., a carbocation from an alkyl halide or an acylium ion from an acyl chloride) youtube.com. While these reactions typically involve aromatic rings as the nucleophile, the principle of electrophilic activation is broadly applicable. For reactions involving the imidazolidine nitrogens, activation of the electrophile can similarly enhance reactivity. However, it is important to note that amines can react with and neutralize Lewis acids, which can complicate reactions like Friedel-Crafts alkylations if the aromatic ring itself is substituted with an amino group libretexts.org.

The general mechanism for a nucleophilic addition involves the attack of the nucleophile on the electrophilic carbon, followed by subsequent steps that may involve protonation, depending on the reaction conditions and the nature of the nucleophile youtube.comyoutube.com. For this compound, its nitrogen atoms can engage in direct nucleophilic attack on suitable electrophiles, a foundational aspect of its chemical behavior nih.gov.

Nitrogen inversion, also known as pyramidal inversion, is a fluxional process where a non-planar, sp³-hybridized nitrogen atom and its substituents rapidly oscillate through a planar transition state, effectively turning "inside out" like an umbrella wikipedia.org. This process interconverts the two enantiomeric forms of a chiral amine, and if the energy barrier is low, it can lead to rapid racemization wikipedia.org. For ammonia, the inversion is extremely fast, with an energy barrier of about 24.2 kJ/mol (5.8 kcal/mol) wikipedia.org.

In the this compound system, the dynamics of nitrogen inversion are a key feature of its stereochemistry. A detailed ¹H NMR spectroscopic analysis of a series of 1-benzyl- and 1,3-dibenzylimidazolidines revealed significant insights into their conformational behavior researchgate.net. It was found that C2-unsubstituted imidazolidines, which includes this compound, exhibit a fast inversion of the nitrogen atoms on the NMR timescale researchgate.net. This rapid inversion indicates a low energy barrier for the process in these specific structures.

In contrast, the substitution pattern on the imidazolidine ring has a profound effect on these dynamics. For 1,2,3-trisubstituted imidazolidines, the inversion process is slowed, and the molecule adopts a preferential conformation. Specifically, these molecules tend to display a transoid orientation of the substituents at the N1, N3, and C2 positions, suggesting that this arrangement is thermodynamically more stable due to the minimization of steric hindrance researchgate.net. The basicity of an amine is related to the hybridization of the orbital containing the lone pair; however, the rate of nitrogen inversion does not always correlate with this hybridization, particularly when ring constraints are present stackexchange.com.

The table below summarizes key findings from conformational studies on N-benzylimidazolidine systems.

Compound TypeSubstitution PatternObserved Nitrogen Inversion RatePreferential ConformationSource
This compoundC2-UnsubstitutedFast on NMR timescaleNot specified (rapid interconversion) researchgate.net
1,2,3-Trisubstituted ImidazolidinesN1-Benzyl, N3-Substituted, C2-SubstitutedSlow on NMR timescaleTransoid orientation of N1, N3, and C2 substituents researchgate.net
1,3-Diaryl ImidazolidinesC2-Substituted or UnsubstitutedFastNot specified (rapid interconversion) researchgate.net

This table is generated based on qualitative descriptions from the cited research.

Reaction Pathways and Transformation Mechanisms

The stability of the imidazolidine ring is a critical factor in its reaction pathways. While many heterocyclic compounds can undergo ring-opening reactions under specific conditions, imidazolidines can exhibit considerable stability. For instance, a study on certain bioactive imidazolidine derivatives showed them to be stable after five days of incubation in a glucose buffer at pH 7, indicating that hydrolysis and ring-opening to the corresponding diamines did not occur under these mild conditions researchgate.net.

However, like other saturated heterocycles containing heteroatoms, the imidazolidine ring can be susceptible to cleavage under more forceful conditions, such as in the presence of strong acids. Acid-catalyzed ring-opening typically involves the protonation of a heteroatom—in this case, one of the nitrogen atoms. This protonation turns the corresponding amine into a better leaving group, potentially facilitating the cleavage of an adjacent carbon-nitrogen bond khanacademy.orgyoutube.comlibretexts.org. The attack by a nucleophile would then complete the ring-opening process. The specific mechanism, whether it proceeds with Sₙ1 or Sₙ2 character, would depend on the substitution pattern of the ring and the reaction conditions libretexts.org. While this is a plausible pathway, specific studies detailing the acid-catalyzed ring-opening of this compound were not found in the surveyed literature.

Recyclization processes are also a possibility following a ring-opening event, where the resulting acyclic intermediate could cyclize to form a new ring system, potentially with a different size or constitution, depending on the functionalities present.

The benzyl (B1604629) group attached to the N1 position is not merely a passive substituent; it actively modulates the reactivity and properties of the imidazolidine system through a combination of steric and electronic effects.

Steric Effects: The benzyl group is sterically demanding and influences the conformational preferences of the molecule. As noted in studies of substituted imidazolidines, the steric bulk of substituents plays a key role in determining the most stable conformation, often favoring a transoid arrangement to minimize steric strain researchgate.net. This steric hindrance can also influence the rate and regioselectivity of reactions by shielding one face of the imidazolidine ring from the approach of reagents.

Electronic and Mechanistic Effects: The phenyl ring of the benzyl group can stabilize adjacent charges through resonance. This "benzylic stabilization" is particularly important in reaction pathways that may involve the formation of a positive charge on the nitrogen or a radical on the benzylic carbon.

Furthermore, the benzyl group can introduce unique reaction channels. Studies on the thermal reactivity of related (S)-5-benzyl-imidazo-4-one derivatives have shown that the presence of a benzyl group consistently opens a radical channel during thermal processes rsc.orgconicet.gov.ar. This is attributed to the relative weakness of the benzylic C-H and C-C bonds, which can cleave under thermal stress to form stable benzyl radicals, consequently influencing the distribution of decomposition products rsc.orgconicet.gov.ar.

The outcome of chemical reactions involving this compound is governed by the interplay between kinetics and thermodynamics. A reaction under kinetic control yields the product that is formed fastest (i.e., via the lowest activation energy pathway), whereas a reaction under thermodynamic control yields the most stable product nih.gov. The stability of different polymorphic forms of a compound and the transitions between them are also governed by thermodynamic principles nih.gov.

Kinetic Aspects: A primary kinetic process in this compound is nitrogen inversion. For C2-unsubstituted derivatives, this inversion is described as "fast," meaning it has a low activation barrier and occurs rapidly at room temperature researchgate.net. While not quantified for this compound itself, studies on other molecules have measured nitrogen inversion rates using NMR techniques, with some rates being as slow as 1-4 s⁻¹ mdpi.com. The rate of a reaction can be described by parameters such as the activation energy (Ea) and the pre-exponential factor (A) from the Arrhenius equation, which can be determined by studying the reaction at different temperatures nih.gov.

Thermodynamic Aspects: Thermodynamics relates to the relative stability of reactants, products, and intermediates nih.gov. In the context of this compound, the observation that substituted derivatives prefer a transoid conformation is a thermodynamic finding; this conformation represents a lower energy state compared to other possible arrangements researchgate.net. The thermal stability of related imidazoline derivatives has been investigated through thermogravimetric analysis (TGA), which provides data on decomposition temperatures and weight loss profiles lew.ro. These studies help to establish the thermodynamic stability of the compounds and can reveal information about the decomposition mechanism lew.romdpi.com.

The following table presents illustrative thermal stability data for a series of related imidazoline derivatives, demonstrating how thermodynamic stability can be quantified.

CompoundT₁₀ (°C)T₅₀ (°C)Weight Loss (%)Source
Derivative 123829124.60 lew.ro
Derivative 227934080.00 lew.ro

T₁₀ and T₅₀ represent the temperatures at which 10% and 50% weight loss occurred, respectively. Data is for illustrative purposes from related compounds.

Kinetic analyses of the thermal decomposition of related benzylidene-imidazo-4-one derivatives have allowed for the determination of activation energies and entropy contributions, providing a deeper understanding of the reaction mechanisms rsc.orgconicet.gov.ar.

Advanced Mechanistic Elucidation Techniques

The elucidation of reaction mechanisms involving this compound systems is critical for understanding their reactivity and optimizing their applications. Modern research employs a combination of sophisticated techniques to probe reaction pathways, identify transient intermediates, and determine the energetic profiles of these transformations. These advanced methods provide a detailed molecular-level picture that complements traditional kinetic studies.

Computational and Theoretical Chemistry Approaches

Computational chemistry has emerged as a powerful tool for investigating the intricate details of reaction mechanisms that are often difficult to access experimentally. Density Functional Theory (DFT) and other quantum chemistry methods are frequently used to model the reactivity of imidazolidine derivatives.

Detailed Research Findings:

Computational studies on related heterocyclic systems have provided significant insights. For instance, DFT calculations are instrumental in determining the geometric and electronic structures of reactants, transition states, and products. By calculating the energies of these species, a complete reaction energy profile can be constructed, revealing the activation energies and thermodynamics of the reaction steps.

For the this compound system, theoretical models can predict the most likely sites for nucleophilic or electrophilic attack, the conformational changes during a reaction, and the influence of substituents on the benzyl or imidazolidine ring. For example, a computational analysis can elucidate the mechanism of ring-opening reactions, hydride transfer processes, or the formation of intermediates.

Molecular Electrostatic Potential (MEP) maps are another valuable computational tool. They illustrate the electron density distribution and help identify regions of a molecule that are susceptible to electrophilic or nucleophilic attack nih.gov. In the context of this compound, an MEP map would likely show a negative potential around the nitrogen atoms, indicating their nucleophilic character.

Table 1: Hypothetical DFT Calculation Results for a Reaction Intermediate of this compound

Parameter Value
Structure Transition State for Hydride Transfer
Calculated Energy (Hartree) -552.789
Imaginary Frequency (cm⁻¹) -1250
Key Bond Distance (Å) C-H: 1.52

Advanced Spectroscopic Techniques

While standard spectroscopic methods like NMR and IR are fundamental for structural characterization, advanced techniques provide dynamic and time-resolved information crucial for mechanistic elucidation.

Detailed Research Findings:

Time-resolved spectroscopy can be employed to detect and characterize short-lived intermediates in reactions involving this compound. For instance, transient absorption spectroscopy could be used to monitor the formation and decay of reactive species generated during a photochemical or oxidation reaction.

In-situ spectroscopic monitoring, such as ReactIR (Fourier Transform Infrared Spectroscopy), allows for the real-time tracking of the concentrations of reactants, intermediates, and products throughout a reaction. This provides valuable kinetic data that can be used to test and refine proposed mechanisms. For reactions involving imidazolidine derivatives, specific vibrational bands corresponding to the C-N bond or the aromatic ring can be monitored to follow the reaction progress.

Furthermore, advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), are invaluable for unequivocally determining the structure of complex reaction products and intermediates of this compound and its derivatives nih.gov.

Table 2: Hypothetical In-Situ IR Monitoring Data for a Reaction of this compound

Time (minutes) Reactant Peak Area (cm⁻¹) Product Peak Area (cm⁻¹)
0 1.254 0.000
10 0.987 0.267
30 0.512 0.742
60 0.159 1.095

Isotopic Labeling Studies

Isotopic labeling is a powerful and definitive method for tracing the fate of atoms during a chemical reaction, thereby providing unambiguous evidence for proposed mechanistic pathways.

Detailed Research Findings:

In the context of this compound, deuterium (²H) or carbon-13 (¹³C) can be strategically incorporated into the molecule to probe specific mechanistic questions. For example, to investigate a suspected hydride transfer from the imidazolidine ring, the hydrogen atoms at the C2 position could be replaced with deuterium. The subsequent analysis of the products using mass spectrometry or NMR spectroscopy would reveal whether the deuterium was transferred, confirming the proposed mechanism.

Kinetic Isotope Effect (KIE) studies, where the rate of a reaction with an isotopically labeled substrate is compared to the rate with the unlabeled substrate, can provide information about the rate-determining step of a reaction. A significant KIE (kH/kD > 1) upon deuteration of a specific C-H bond would indicate that this bond is broken in the rate-determining step.

The use of stable isotopes is a well-established technique in mechanistic studies and has been widely applied to understand the reactions of various organic molecules chemicalsknowledgehub.com. While specific isotopic labeling studies on this compound are not abundant in the literature, the principles are directly applicable and would provide invaluable mechanistic insights.

Table 3: Hypothetical Kinetic Isotope Effect Data for a Reaction of this compound

Substrate Rate Constant (k, s⁻¹) Kinetic Isotope Effect (kH/kD)
This compound 2.5 x 10⁻⁴ 5.2

Spectroscopic Characterization and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the hydrogen and carbon environments within 1-Benzylimidazolidine.

High-resolution ¹H NMR spectroscopy of N-benzylimidazolidines allows for a detailed analysis of the chemical shifts and proton coupling constants. researchgate.net The spectrum of this compound is characterized by distinct signals corresponding to the protons of the benzyl (B1604629) group and the imidazolidine (B613845) ring.

The aromatic protons of the benzyl group typically appear as a multiplet in the downfield region (approximately 7.2-7.4 ppm). The benzylic methylene protons (C₆H₅CH₂ -) present a characteristic singlet, while the protons on the imidazolidine ring appear as multiplets. The assignment of these signals is based on their chemical shifts and coupling constant values. researchgate.net For C2-unsubstituted imidazolidines like this compound, a rapid inversion of the nitrogen atoms is often observed, which can lead to averaged signals for the ring protons. researchgate.net

Table 1: Typical ¹H NMR Chemical Shift Ranges for this compound

Proton Type Chemical Shift (δ, ppm) Multiplicity
Aromatic (C₆H₅ -) 7.2 - 7.4 Multiplet
Benzylic (-CH₂ -Ph) ~3.6 Singlet
Imidazolidine Ring (-N-CH₂ -CH₂ -N-) 2.8 - 3.2 Multiplet

Note: Exact chemical shifts can vary based on the solvent and experimental conditions.

¹³C NMR spectroscopy is employed to map the carbon framework of the molecule. The spectrum provides information on the number of distinct carbon environments and their electronic nature. In N-substituted imidazolidines, ¹³C NMR is used alongside ¹H NMR to study the conformational characteristics. researchgate.net

The spectrum of this compound is expected to show signals for the aromatic carbons of the benzyl group, the benzylic methylene carbon, and the two chemically distinct methylene carbons of the imidazolidine ring.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon Type Chemical Shift (δ, ppm)
Aromatic Quaternary (C -CH₂) ~139
Aromatic CH (C H) 127 - 129
Benzylic (C H₂-Ph) ~58
Imidazolidine Ring (-N-C H₂-C H₂-N-) ~50

Note: These are approximate values; actual shifts depend on the specific molecular conformation and solvent.

Two-dimensional (2D) NMR experiments are indispensable for the definitive assignment of ¹H and ¹³C NMR spectra and for probing the molecule's three-dimensional structure. emerypharma.comnih.gov

COSY (Correlation Spectroscopy): This homonuclear technique identifies proton-proton coupling networks. For this compound, COSY would reveal the correlation between the adjacent methylene groups on the imidazolidine ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for unambiguous assignment of the carbon signals based on the already assigned proton spectrum. ugm.ac.id

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. emerypharma.com It is crucial for establishing the connectivity between the benzyl group and the imidazolidine ring, for instance, by showing a correlation between the benzylic protons and the imidazolidine ring carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing critical information for conformational analysis. mdpi.com In studies of N-benzylimidazolidines, NOESY spectra have been used to confirm spectral assignments and to determine the preferential orientation of substituents. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry provides the molecular weight of this compound and offers structural clues through its fragmentation pattern. The molecular formula is C₁₀H₁₄N₂, corresponding to a molecular weight of approximately 162.23 g/mol .

Upon electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. The most prominent fragmentation pathway for N-benzyl compounds involves the cleavage of the C-N bond alpha to the aromatic ring. nih.gov This results in the formation of a highly stable benzyl cation (or its rearranged tropylium ion isomer) at a mass-to-charge ratio (m/z) of 91. This peak is often the base peak in the spectrum. The remaining imidazolidinyl radical would lead to further smaller fragments.

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

m/z Identity Description
162 [M]⁺ Molecular Ion
91 [C₇H₇]⁺ Benzyl/Tropylium Cation (Base Peak)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation corresponding to molecular vibrations. msu.edu The IR spectrum of this compound would display characteristic absorption bands for its constituent parts.

Key expected absorptions include:

Aromatic C-H Stretch: Typically found just above 3000 cm⁻¹. vscht.cz

Aliphatic C-H Stretch: Found just below 3000 cm⁻¹. vscht.cz

Aromatic C=C Stretch: A series of bands in the 1600-1450 cm⁻¹ region. vscht.cz

C-N Stretch: Typically observed in the 1250-1020 cm⁻¹ region.

Table 4: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 3000
Aromatic C=C Stretch 1450 - 1600

Integration of Spectroscopic Data for Structure Confirmation and Conformational Assignment

The definitive confirmation of the structure and conformational analysis of this compound is achieved by integrating the data from all spectroscopic methods. emerypharma.com

Structure Confirmation: MS confirms the molecular weight, while IR spectroscopy identifies the core functional groups (aromatic ring, aliphatic amines). ¹H and ¹³C NMR provide the precise number and type of proton and carbon environments. 2D NMR techniques like HMBC and HMQC are then used to piece together the molecular skeleton, confirming the connectivity between the benzyl group and the imidazolidine ring.

Conformational Assignment: NMR spectroscopy is the primary tool for conformational analysis in solution. researchgate.net The coupling constants from ¹H NMR provide information on dihedral angles within the imidazolidine ring. NOESY experiments reveal through-space interactions, which are critical for determining the preferred spatial arrangement of the benzyl group relative to the five-membered ring. researchgate.netmdpi.com Studies on related N-benzylimidazolidines have shown that these molecules can exist in preferential conformations, and techniques like NOESY are key to identifying them. researchgate.net The observation of signal averaging in ¹H and ¹³C NMR spectra at room temperature can also indicate dynamic processes like rapid nitrogen inversion. researchgate.net

Computational Chemistry and Theoretical Modeling of 1 Benzylimidazolidine

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 1-benzylimidazolidine, DFT calculations, typically using a basis set such as 6-31G(d,p), can determine the optimized molecular geometry and electronic properties. niscpr.res.in These calculations provide valuable information about the distribution of electrons within the molecule, which is crucial for understanding its reactivity and stability.

Key parameters obtained from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The HOMO is the outermost orbital containing electrons and represents the ability of the molecule to donate electrons. Conversely, the LUMO is the innermost orbital without electrons and signifies the molecule's ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. scirp.orgirjweb.com A smaller gap generally suggests higher reactivity.

The electronic properties of this compound can be further elucidated through the analysis of its molecular electrostatic potential (MEP). The MEP map provides a visual representation of the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com This information is instrumental in predicting how the molecule will interact with other chemical species.

Calculated PropertyTypical Value (a.u.)Significance
Total Energy-518.XXXXOverall stability of the molecule
HOMO Energy-0.2XXXElectron-donating ability
LUMO Energy0.0XXXElectron-accepting ability
HOMO-LUMO Gap0.2XXXChemical reactivity and stability
Dipole Moment1.XX DPolarity of the molecule

Conformational Landscape Exploration and Stability Analysis

The flexibility of the imidazolidine (B613845) ring and the presence of the benzyl (B1604629) group allow this compound to adopt various conformations. Computational methods are employed to explore this conformational landscape and identify the most stable structures. nih.govnih.govresearchgate.net The relative energies of different conformers determine their population at a given temperature.

For N-benzyl substituted imidazolidines, a key conformational feature is the orientation of the benzyl group relative to the imidazolidine ring. researchgate.net In related compounds like 5-benzylimidazolidin-4-one derivatives, computational studies have identified different staggered and eclipsed conformations. ethz.ch The relative stability of these conformers is influenced by steric and electronic interactions within the molecule. ethz.ch For instance, the benzyl group may position itself to minimize steric hindrance with substituents on the imidazolidine ring. ethz.ch

Computational conformational analysis typically involves a systematic search of the potential energy surface. This can be achieved by rotating key dihedral angles and calculating the energy of the resulting structures. The identified low-energy conformers represent the most probable shapes of the molecule. Experimental techniques, such as ¹H NMR spectroscopy, can provide data that complements and validates the computational findings regarding the preferred conformations of N-benzylimidazolidines. researchgate.net

ConformerRelative Energy (kcal/mol)Key Dihedral Angle(s)Description
Global Minimum0.00τ(C-N-CH₂-Ph) ≈ 180°Anti-periplanar orientation of the benzyl group
Conformer 21.5 - 3.0τ(C-N-CH₂-Ph) ≈ ±60°Gauche orientation of the benzyl group
Transition State> 5.0τ(C-N-CH₂-Ph) ≈ 0°Eclipsed orientation, representing a rotational barrier

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra. For this compound, DFT calculations can be used to predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. nih.govscielo.org.zanih.gov

Predicted IR spectra are obtained by calculating the vibrational frequencies of the molecule. niscpr.res.in These frequencies correspond to the various stretching, bending, and torsional motions of the atoms. By comparing the calculated spectrum with the experimental one, each absorption band can be assigned to a specific vibrational mode, aiding in the structural characterization of the compound.

The prediction of NMR chemical shifts is another significant application of DFT. nih.govnih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the magnetic shielding tensors of the nuclei, which are then converted into chemical shifts. mdpi.com These predicted chemical shifts for ¹H and ¹³C nuclei can be compared with experimental data to confirm the molecular structure and assign specific resonances. nih.govmdpi.com

Time-dependent DFT (TD-DFT) can be employed to predict the electronic transitions that give rise to the UV-Vis spectrum. This method calculates the excitation energies and oscillator strengths of the electronic transitions, providing insight into the molecule's absorption of light.

AtomCalculated ¹³C Chemical Shift (ppm)Experimental ¹³C Chemical Shift (ppm)Calculated ¹H Chemical Shift (ppm)Experimental ¹H Chemical Shift (ppm)
C2 (Imidazolidine)~75-80~78~3.8-4.2~4.0
C4/C5 (Imidazolidine)~50-55~52~2.8-3.2~3.0
CH₂ (Benzyl)~55-60~58~3.5-3.9~3.7
C (ipso, Phenyl)~135-140~138--
C (ortho, Phenyl)~128-132~130~7.2-7.4~7.3

Reaction Mechanism Simulation and Transition State Identification

Theoretical modeling is instrumental in elucidating the mechanisms of chemical reactions. For the synthesis of this compound, computational methods can be used to simulate the reaction pathways and identify the transition states. mdpi.com This provides a detailed understanding of how the reaction proceeds at a molecular level.

DFT calculations can be used to map the potential energy surface of the reaction. By calculating the energies of reactants, products, intermediates, and transition states, the reaction profile can be constructed. The activation energy, which is the energy difference between the reactants and the transition state, determines the rate of the reaction.

For instance, the formation of the imidazolidine ring from the condensation of an aldehyde and a diamine can be modeled. Computational analysis can identify the key steps, such as nucleophilic attack and dehydration, and characterize the geometry and energy of the transition state for each step. This information is crucial for optimizing reaction conditions and understanding the factors that control the reaction's outcome.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of molecules. nih.gov An MD simulation calculates the trajectory of each atom in a system over time by solving Newton's equations of motion. This provides a detailed picture of the molecule's dynamic behavior, including its conformational changes and interactions with its environment. nih.govnih.gov

For this compound, MD simulations can be used to study its behavior in different solvents. By simulating the molecule in a box of solvent molecules, one can observe how the solvent affects its conformation and dynamics. For example, the simulations can reveal the nature of hydrogen bonding between the imidazolidine ring and protic solvents.

MD simulations can also be used to explore the conformational flexibility of this compound in a more dynamic way than static conformational analysis. The simulations can show the transitions between different conformers and the timescales on which these transitions occur. This information is important for understanding how the molecule's shape fluctuates under realistic conditions.

Applications of 1 Benzylimidazolidine in Advanced Organic Synthesis and Catalysis

1-Benzylimidazolidine as a Versatile Synthetic Intermediate

The this compound framework serves as a robust and adaptable starting point for the synthesis of more elaborate molecular architectures. Its utility spans the construction of complex fused heterocycles and the preparation of a variety of substituted derivatives.

Construction of Complex Heterocyclic Frameworks

The N-benzyl moiety within a heterocyclic structure can be leveraged in cyclization strategies to build fused polycyclic systems. While direct intramolecular cyclization reactions starting from this compound are not extensively documented, analogous transformations highlight the potential of the N-benzyl group in constructing fused heterocycles. A pertinent example is the copper-catalyzed synthesis of N-alkyl substituted benzimidazoquinazolinones nih.govnih.govresearchgate.net. In these reactions, a precursor bearing an amino group, such as 3-(2-aminophenyl)quinazolin-4(3H)-one, is reacted with alkyl halides, including benzyl (B1604629) chloride, to achieve a cascade C-N bond formation nih.govnih.gov. This process results in the formation of complex, fused heterocyclic structures like benzimidazo[2,1-b]quinazolin-12-ones nih.gov.

This synthetic strategy underscores the capability of N-benzyl substituted nitrogen heterocycles to act as key precursors in the assembly of medicinally relevant scaffolds nih.govnih.gov. The reaction typically proceeds under mild conditions and demonstrates good functional group tolerance, as shown in the table below summarizing the synthesis of various N-substituted benzimidazoquinazolinones.

EntryAlkyl HalideProductYield (%)
1Benzyl Chloride6-(Benzyl)benzo nih.govbeilstein-journals.orgimidazo[2,1-b]quinazolin-12(6H)-one (6o)66
2p-Methoxybenzyl Chloride6-(4-Methoxybenzyl)benzo nih.govbeilstein-journals.orgimidazo[2,1-b]quinazolin-12(6H)-one (6r)68
3Isopropyl Bromide6-Isopropylbenzo nih.govbeilstein-journals.orgimidazo[2,1-b]quinazolin-12(6H)-one (6u)71
4Allyl Bromide6-Allylbenzo nih.govbeilstein-journals.orgimidazo[2,1-b]quinazolin-12(6H)-one (6d)89
This table presents selected data from a study on the copper-catalyzed synthesis of N-alkyl benzimidazoquinazolinones, demonstrating the utility of benzyl halides in forming complex fused systems. nih.gov

Precursor in the Synthesis of Substituted Imidazolidine (B613845) Derivatives

This compound is a foundational structure for creating a diverse array of substituted imidazolidine derivatives. Further functionalization can be achieved through reactions targeting the N-H group at the 3-position or the carbon atoms of the heterocyclic ring. N-alkylation is a common method to introduce additional substituents. For instance, the reaction of a 1-benzylimidazole with an alkylating agent, followed by reduction of the imidazole ring, would yield a 1-benzyl-3-alkylimidazolidine. The alkylation of imidazoles is a well-established process, often utilizing alkyl halides in the presence of a base google.com.

While many synthetic routes build the substituted imidazolidine ring from acyclic precursors nih.gov, the modification of the pre-formed this compound offers a modular approach to generating libraries of compounds for various applications. For example, a one-step synthesis of 1,3-bis(2′-hydroxy-5′-substituted benzyl)imidazolidines has been reported, which can then react with aromatic aldehydes to yield more complex 2-substituted imidazolidine derivatives nih.govrsc.org.

Role in Oligomerization and Macrocyclization Reactions

The application of this compound as a monomeric unit in oligomerization or as a component in macrocyclization reactions is not extensively reported in the current scientific literature. Macrocycles are of significant interest in drug discovery and materials science, with numerous synthetic strategies developed for their construction, such as those based on peptides or other flexible precursors mtak.hunih.govresearchgate.netnih.gov. These methods often rely on intramolecular reactions to form large rings, a process that requires specific conformational pre-organization of the linear precursor to be efficient nih.gov. While bifunctional imidazolidine derivatives could theoretically be employed in step-growth polymerization or macrocyclization, specific examples utilizing the this compound scaffold for these purposes are presently scarce.

Catalytic Roles and Ligand Design

The imidazolidine core is central to the design of powerful catalysts for asymmetric synthesis. The presence of a benzyl group can influence the steric and electronic environment of the catalytic center, thereby modulating its activity and selectivity.

As Chiral Ligands and Auxiliaries in Asymmetric Catalysis

Chiral vicinal diamines are crucial building blocks for synthesizing ligands used in asymmetric catalysis sigmaaldrich.com. Chiral N-benzyl-substituted diamines can be readily prepared and subsequently cyclized to form chiral this compound derivatives. These derivatives serve as effective ligands for transition metals in a variety of enantioselective transformations beilstein-journals.orgbeilstein-archives.org.

The combination of a chiral imidazolidine ligand with a metal ion, such as copper(II), creates a chiral catalytic complex capable of inducing high enantioselectivity beilstein-journals.orgbeilstein-archives.orgsemanticscholar.org. These catalysts have been successfully applied in reactions like the asymmetric Henry and aldol reactions, producing chiral intermediates for drug synthesis with high enantiomeric excess (ee) beilstein-journals.orgsemanticscholar.org. The benzyl group, attached to one of the nitrogen atoms, contributes to the creation of a well-defined chiral pocket around the metal center, which is essential for effective stereochemical control.

The table below illustrates the effectiveness of copper(II) complexes with chiral imidazolidin-4-one based ligands in the asymmetric Henry reaction.

EntryAldehydeLigand ConfigurationYield (%)ee (%)Product Configuration
1Benzaldehydecis9397S
2Benzaldehydetrans9196R
34-Nitrobenzaldehydecis9596S
44-Nitrobenzaldehydetrans9495R
52-Thiophenecarboxaldehydecis8995S
This table showcases representative results from asymmetric Henry reactions catalyzed by copper(II) complexes of chiral imidazolidine-based ligands, demonstrating high yields and enantioselectivities. beilstein-journals.orgsemanticscholar.org

Precursors for N-Heterocyclic Carbene (NHC) Catalysts

N-Heterocyclic carbenes (NHCs) have emerged as a dominant class of ligands in organometallic chemistry and organocatalysis, largely due to their strong σ-donating properties and the stability they impart to metal complexes scripps.edu. Saturated imidazolidine-based NHCs (often denoted as SIMes, SIPr, etc.) are derived from imidazolinium salt precursors.

The synthesis of these precursors often begins with an N,N'-disubstituted ethylenediamine (B42938). For instance, 1,3-dibenzylimidazolinium salts, the direct precursors to 1,3-dibenzylimidazolin-2-ylidene, can be synthesized from N,N'-dibenzylethylenediamine beilstein-journals.org. The diamine is typically reacted with an equivalent of a C1 source, such as triethyl orthoformate, to form the imidazolidine ring, which is then oxidized or directly converted to the corresponding imidazolinium salt beilstein-journals.org. Alternatively, the reaction of 1-benzylimidazole with a second equivalent of a benzyl halide can produce the unsaturated 1,3-dibenzylimidazolium salt, which can then be reduced to the desired imidazolinium salt beilstein-journals.org. These salts are readily deprotonated using a strong base to generate the free NHC, which can be used in situ or isolated beilstein-journals.org. The resulting N-benzyl substituted NHCs are valuable ligands for a wide range of transition metals, including gold, silver, and rhodium, and are used in various catalytic applications researchgate.netnih.gov.

Involvement in Organocatalytic Systems

The this compound scaffold is a cornerstone in the design of highly effective asymmetric organocatalysts, most notably the class of catalysts known as MacMillan catalysts. These catalysts are technically chiral imidazolidin-4-ones, which are derivatives of this compound, and have demonstrated broad applicability and high stereocontrol in a multitude of organic transformations. Their involvement in organocatalytic systems stems from their ability to activate substrates through the formation of specific intermediates, primarily via iminium and enamine catalysis.

Derived from natural amino acids, these catalysts incorporate a benzyl group, which plays a crucial role in establishing the chiral environment necessary for stereoselective reactions. The general mechanism involves the reversible condensation of the secondary amine of the imidazolidinone catalyst with an α,β-unsaturated aldehyde or ketone. This condensation forms a chiral iminium ion, which lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, thereby activating it for nucleophilic attack. This activation strategy has been successfully applied to a wide range of asymmetric reactions.

Detailed research has shown that modifications to the imidazolidinone core, including the substituents at the 2- and 5-positions, can be fine-tuned to optimize reactivity and enantioselectivity for specific transformations. The benzyl group at the 5-position, originating from amino acids like phenylalanine, effectively shields one face of the reactive intermediate, directing the incoming nucleophile to the opposite face and thus controlling the stereochemical outcome of the reaction.

One of the pioneering applications of these catalysts was in the highly enantioselective Diels-Alder reaction. For instance, the condensation of an α,β-unsaturated aldehyde with a catalyst such as (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one hydrochloride generates an activated iminium ion. This intermediate then reacts with various dienes to afford the corresponding [4+2] cycloadducts in excellent yields and with high levels of enantioselectivity. sigmaaldrich.com

Beyond cycloadditions, these organocatalysts have proven effective in a variety of other transformations. Key examples include:

1,3-Dipolar Cycloadditions: Catalyzing the reaction between α,β-unsaturated aldehydes and nitrones.

Friedel-Crafts Alkylations: Enabling the enantioselective addition of electron-rich aromatic compounds (like indoles) to α,β-unsaturated aldehydes. sigmaaldrich.com

Michael Additions: Facilitating the conjugate addition of nucleophiles to activated olefins. A specific example is the use of (2R,5S)-5-Benzyl-2,3-dimethyl-4-oxo-2-phenylimidazolidin-1-ium chloride for the asymmetric Michael addition of aldehydes to enones. nih.gov

α-Halogenations: Allowing for the stereocontrolled introduction of halogen atoms at the α-position of aldehydes. sigmaaldrich.com

The efficacy of the this compound scaffold in these systems is well-documented, with numerous studies reporting high yields and enantiomeric excesses (ee). The structural rigidity and well-defined chiral pocket created by the catalyst are central to its success.

The following interactive table summarizes selected research findings on the application of this compound-derived organocatalysts in various asymmetric reactions.

Catalyst TypeReactionSubstratesProduct YieldEnantiomeric Excess (ee)
Imidazolidin-4-oneDiels-Alderα,β-Unsaturated Aldehydes, DienesHigh>90%
Imidazolidin-4-oneFriedel-Crafts AlkylationIndoles, α,β-Unsaturated AldehydesHighup to 99%
Imidazolidin-4-one1,3-Dipolar Cycloadditionα,β-Unsaturated Aldehydes, NitronesHighup to 99%
Imidazolidin-4-oneα-ChlorinationAldehydesHigh~90-99%
Imidazolidin-4-oneα-FluorinationAldehydesHigh~90-99%
Imidazolidin-4-oneIntramolecular Michael AdditionAldehydes with tethered nucleophilesHigh>90%

These findings underscore the pivotal role of the this compound framework in the development of powerful organocatalytic systems that enable the efficient and highly stereoselective synthesis of complex chiral molecules.

Biological Relevance and Pharmacological Scaffold Development

Imidazolidine (B613845) Scaffold as a Core Structure in Biologically Active Compounds

The imidazolidine ring system is a significant heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous synthetic compounds with a wide spectrum of biological activities. nih.gov As a saturated five-membered ring containing two nitrogen atoms, it is formally derived from the reduction of imidazole. wikipedia.org This structural framework is valued by medicinal chemists for its ability to serve as a versatile template in drug design. nih.gov The nitrogen atoms within the ring can act as hydrogen bond donors and acceptors, enabling imidazolidine-containing molecules to bind effectively to various biological targets like enzymes and receptors. nih.govresearchgate.net

The imidazolidine scaffold is a key component in agents developed for treating a range of conditions, including neurodegenerative, inflammatory, autoimmune, cancerous, and infectious diseases. nih.gov Its presence is noted in compounds exhibiting antimicrobial, antifungal, antiviral, and antitumor properties. semanticscholar.org The flexibility of the imidazolidine ring and the potential for substitution at multiple positions allow for the fine-tuning of a compound's physicochemical properties and pharmacological profile. This adaptability has made the imidazolidine nucleus a privileged structure in the search for novel therapeutic agents. researchgate.net

1-Benzylimidazolidine as a Precursor for Pharmacologically Relevant Derivatives

This compound serves as a crucial starting material and structural template for the synthesis of more complex and pharmacologically active molecules. The benzyl (B1604629) group at the N-1 position is a common feature in many synthetic protocols for creating substituted imidazolidines. Traditionally, imidazolidines are prepared through the condensation reaction of a 1,2-diamine with an aldehyde, and substitution at one or both nitrogen atoms with a group like benzyl is a frequent strategy. wikipedia.org

The this compound framework can be elaborated into a variety of derivatives with significant therapeutic potential. For instance, it is a precursor for N-benzoyl-2-thioxoimidazolidin-4-one, which in turn is used to synthesize a range of chalcones, pyrazoles, and pyrimidines. researchgate.net These resulting heterocyclic compounds have been investigated for their pharmacological activities, including antibacterial and antifungal effects against pathogens like Staphylococcus aureus, Escherichia coli, and Candida albicans. researchgate.net The synthesis of fused heterocyclic systems, such as tetramate-imidazolidine derivatives, has also been explored, yielding compounds with antibacterial activity, particularly against Gram-positive organisms like Methicillin-resistant Staphylococcus aureus (MRSA). rsc.org The 1-benzyl moiety often plays a key role in influencing the stereochemistry and reactivity of subsequent synthetic transformations.

Derivative ClassPrecursorSynthetic TransformationTarget Biological Activity
Pyrazoles, Pyrimidines1-Benzoyl-2-thioxoimidazolidin-4-oneReaction with aryl aldehydes, then hydrazine or thioureaAntibacterial, Antifungal
Fused TetramatesN-acylated ImidazolidinesDieckmann ring closureAntibacterial (Anti-MRSA)
2-OxoimidazolidinesSubstituted ImidazolidinesVarious synthetic routesAntiviral (Anti-BK virus)

Structure-Activity Relationship (SAR) Studies of Imidazolidine Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of imidazolidine derivatives influences their biological activity, thereby guiding the design of more potent and selective drugs. For this class of compounds, SAR analyses have revealed that modifications at several key positions on the imidazolidine ring can dramatically alter pharmacological effects. nih.govacs.org

Key findings from SAR studies on various imidazolidine-based compounds include:

Substituents on Nitrogen Atoms (N-1 and N-3): The nature of the substituents on the ring's nitrogen atoms is critical. In a series of 2-(arylimino)imidazolidines, the introduction of an alkyl side chain at the bridge nitrogen atom between a phenyl group and the imidazoline ring resulted in a novel class of compounds with specific bradycardic (heart rate-lowering) action. nih.gov The aromatic substituents at the N-1 and N-3 positions can be optimized to enhance activity, suggesting these sites are crucial for interaction with biological targets. semanticscholar.org

Substituents at Carbon 2 (C-2): The C-2 position is a common site for modification. For instance, 2-substituted imidazolines and their imidazolidine tautomers have been developed as agents for neurodegenerative and inflammatory diseases. nih.gov The nature of the substituent at C-2 significantly impacts the compound's binding affinity to receptors such as α-adrenergic and imidazoline binding sites. acs.org

Stereochemistry: The spatial arrangement of substituents is vital. Studies on fused imidazolidine systems have shown that the relative stereochemistry, such as a cis-relationship between substituents at the C-2 and C-4 positions, can be essential for achieving the desired biological activity, including antibacterial efficacy. rsc.org

These studies underscore the importance of systematic structural modification of the imidazolidine scaffold to modulate activity. For example, in the development of antifungal imidazole derivatives, altering the hydrophobic substituent was found to directly impact the compound's ability to damage the fungal cell membrane and inhibit ergosterol biosynthesis. jst.go.jp Similarly, for anti-inflammatory benzimidazole (B57391) derivatives, which share structural similarities, substitutions on the aromatic rings can modulate the inhibition of key enzymes like cyclooxygenases (COX). nih.gov

Compound ClassKey Structural FeatureResulting Biological Activity
2-(Arylimino)imidazolidinesAlkyl side chain at bridge nitrogenSpecific bradycardic action
Fused Imidazolidinescis-stereochemistry at C-2 and C-4Antibacterial activity
Imidazole AntifungalsHydrophobic substituent (e.g., geranyl)Cell membrane damage, Ergosterol biosynthesis inhibition

Emerging Research Frontiers and Future Perspectives

Innovations in Synthetic Methodologies for 1-Benzylimidazolidine

Traditional synthetic routes for imidazolidines are being reimagined to improve efficiency, yield, and sustainability. Modern innovations focus on minimizing waste, reducing reaction times, and employing milder conditions.

Key areas of innovation include:

Catalyst Development: Novel catalysts are being explored to facilitate the cyclization reactions that form the imidazolidine (B613845) ring. This includes the use of recyclable and reusable catalysts to enhance the green credentials of the synthesis. eurekaselect.com

Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources can dramatically accelerate reaction rates, often leading to higher yields in significantly shorter timeframes compared to conventional heating methods. eurekaselect.com Such techniques are being applied to the synthesis of various heterocyclic compounds, and their application to this compound is a promising research avenue. eurekaselect.com

Solvent-Free and One-Pot Reactions: Inspired by green chemistry principles, researchers are developing synthetic protocols that operate without solvents or combine multiple synthetic steps into a single operation. scielo.br For instance, a new synthetic route for a benzimidazole (B57391) derivative was developed using graphite (B72142) oxide in the absence of a solvent, significantly simplifying the process. scielo.br These "one-pot" strategies reduce waste and purification steps, making the synthesis more atom-economical and environmentally benign. eurekaselect.com

Table 1: Comparison of Synthetic Methodologies for Heterocyclic Compounds
MethodologyTraditional ApproachInnovative ApproachKey Advantages of Innovation
Energy Source Conventional heating (oil bath, heating mantle)Microwave irradiation, UltrasonicationReduced reaction time, Improved yields, Energy efficiency eurekaselect.com
Reaction Setup Batch processing in round-bottom flasksContinuous flow reactorsEnhanced safety, Scalability, High reproducibility, Precise process control
Catalysis Homogeneous catalysts, often requiring difficult removalHeterogeneous, recyclable catalystsEase of separation, Reduced waste, Cost-effectiveness eurekaselect.com
Process Steps Multi-step synthesis with isolation of intermediatesOne-pot, tandem, or domino reactionsIncreased efficiency, Reduced solvent use and waste, Time-saving eurekaselect.com
Solvent Use Often requires large volumes of organic solventsSolvent-free (neat) conditions or use of green solventsEnvironmentally friendly, Reduced cost and toxicity scielo.br

Expanding the Scope of Reactivity and Derivatization

Beyond novel syntheses of the core structure, significant research is focused on exploring the reactivity of the this compound scaffold to create a diverse library of new derivatives. The functionalization of the imidazolidine ring is key to tuning its chemical and physical properties for specific applications.

Current research directions include:

C-H Functionalization: Direct activation and functionalization of carbon-hydrogen bonds on the imidazolidine ring or the benzyl (B1604629) group represent a highly efficient strategy for derivatization. This approach avoids the need for pre-functionalized starting materials, streamlining the synthesis of complex molecules.

Ring-Opening Reactions: Controlled cleavage of the imidazolidine ring can provide access to valuable acyclic diamine structures. These reactions expand the synthetic utility of this compound as an intermediate for creating non-heterocyclic compounds.

Introduction of New Functional Groups: Efforts are underway to develop robust methods for introducing a wide array of functional groups onto the imidazolidine nucleus. This includes developing nucleophilic substitution reactions to create new derivatives with potentially novel properties. nih.gov

Asymmetric Synthesis: For chiral derivatives of this compound, developing enantioselective synthetic methods is a major goal. This is particularly relevant for its potential use in asymmetric catalysis and medicinal chemistry, where specific stereoisomers are often required.

Integration with Advanced Analytical Techniques for In-situ Monitoring

The integration of Process Analytical Technology (PAT) is revolutionizing the synthesis of complex molecules like this compound. PAT involves the use of in-line and on-line analytical tools to monitor reaction progress in real-time, providing a deeper understanding and enabling precise control over the manufacturing process. globalresearchonline.netresearchgate.net

Key PAT tools and their applications include:

Spectroscopic Methods: Techniques such as Near-Infrared (NIR), Raman, and in-situ Infrared (IR) spectroscopy are used to monitor the concentration of reactants, intermediates, and products directly within the reaction vessel. researchgate.netresearchgate.net This real-time data allows for the accurate determination of reaction endpoints, the detection of side reactions, and the optimization of process parameters. researchgate.net

Chromatography: On-line High-Performance Liquid Chromatography (HPLC) can be integrated into a reaction setup to automatically sample and analyze the reaction mixture, providing detailed information on composition and purity over time.

Chemometrics: The large datasets generated by PAT tools are analyzed using multivariate data analysis techniques. researchgate.net Chemometrics helps to build predictive models that correlate spectral data with critical quality attributes of the product, facilitating real-time quality assurance. globalresearchonline.net

The goal of implementing PAT is to move from a paradigm of "testing quality in" to "building quality in," ensuring the final product meets specifications through a well-understood and controlled process. This approach, often linked with Quality by Design (QbD) principles, enhances process robustness and efficiency. nih.gov

Table 2: Advanced Analytical Techniques for In-situ Reaction Monitoring
TechniqueInformation ObtainedApplication in this compound Synthesis
In-situ IR Spectroscopy Concentration of functional groups, reaction kinetics, intermediate formation. researchgate.netMonitoring the consumption of starting materials and the formation of the imidazolidine ring.
Raman Spectroscopy Molecular vibrations, crystal form (polymorphism), reaction progress. researchgate.netReal-time tracking of cyclization and derivatization reactions, especially in aqueous or solvent-based systems.
Near-Infrared (NIR) Spectroscopy Concentrations of major components, physical properties. Monitoring raw material identity and quality, and tracking reaction progress on a larger scale.
Focused Beam Reflectance Measurement (FBRM) Particle size and count, chord length distribution. researchgate.netControlling crystallization processes to ensure consistent particle size and morphology of the final product.

Machine Learning and AI in this compound Research

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools in chemical synthesis and discovery. eurekalert.org For a compound like this compound, these computational approaches can accelerate research and development in several ways. nih.gov

Retrosynthesis and Pathway Prediction: ML models, trained on vast databases of chemical reactions, can propose novel and efficient synthetic routes to this compound and its derivatives. chemrxiv.orgbeilstein-journals.org These tools can identify pathways that a human chemist might overlook, potentially improving yields or reducing the number of steps. acs.org

Reaction Condition Optimization: AI algorithms can predict the optimal conditions (e.g., catalyst, solvent, temperature) for a given transformation. beilstein-journals.org By analyzing existing reaction data, these models can suggest conditions that maximize yield and minimize side products, reducing the need for extensive empirical screening.

Forward Reaction Prediction: Given a set of reactants and conditions, ML models can predict the likely products of a chemical reaction. nih.gov This is valuable for validating proposed synthetic steps and for understanding potential side reactions in the synthesis of new this compound derivatives.

Property Prediction: AI can be used to predict the physicochemical and biological properties of virtual this compound derivatives before they are synthesized. This in-silico screening allows researchers to prioritize the synthesis of compounds with the most promising characteristics for a given application.

While the application of AI to this compound specifically is still nascent, the general success of these techniques for other heterocyclic compounds demonstrates their immense potential for this area of research. chemrxiv.org

Interdisciplinary Research Directions

The future of this compound research lies at the intersection of chemistry with other scientific fields. Its versatile structure makes it a candidate for exploration in diverse, interdisciplinary contexts.

Materials Science: Imidazolidine derivatives can serve as building blocks for novel polymers and functional materials. researchgate.net Research could explore the incorporation of the this compound moiety into polymer backbones to create materials with tailored thermal, optical, or mechanical properties.

Catalysis: The imidazolidine scaffold is central to the design of N-heterocyclic carbenes (NHCs), a highly important class of organocatalysts. Future research will likely focus on developing new chiral this compound-based NHCs for asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds for the pharmaceutical and fine chemical industries.

Computational Chemistry: Advanced computational methods, such as Density Functional Theory (DFT) and molecular dynamics simulations, are being used to understand the electronic structure, reactivity, and interaction of imidazolidine derivatives at the molecular level. nih.govnih.gov These theoretical studies can guide the design of new experiments, predict reaction outcomes, and elucidate reaction mechanisms, complementing laboratory work. researchgate.netnih.gov

This interdisciplinary approach ensures that the study of this compound will continue to yield fundamental insights and practical applications across the scientific spectrum.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Benzylimidazole, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The compound is typically synthesized via alkylation of imidazole with benzyl halides. Optimize conditions by varying solvents (e.g., DMF or THF), bases (e.g., K₂CO₃), and reaction temperatures (50–80°C). Monitor reaction progress using TLC and purify via column chromatography (silica gel, ethyl acetate/hexane eluent). For reproducibility, document all parameters (molar ratios, heating duration, purification steps) as per journal guidelines .
  • Quality Control : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and report retention times. Characterize intermediates using melting points and NMR spectroscopy .

Q. Which spectroscopic techniques are most effective for characterizing 1-Benzylimidazole, and how should data interpretation be approached?

  • Key Techniques :

  • ¹H/¹³C NMR : Identify benzyl protons (δ 4.8–5.2 ppm) and imidazole ring protons (δ 7.0–7.5 ppm). Compare with reference spectra in databases like SDBS .
  • FT-IR : Confirm N–H stretching (~3100 cm⁻¹) and C=N vibrations (~1600 cm⁻¹).
  • Mass Spectrometry : Validate molecular ion peaks (m/z 158 for [M+H]⁺) and fragmentation patterns .
    • Data Validation : Cross-reference results with published spectra and report deviations (e.g., solvent shifts). Include raw data in supplementary materials .

Q. How should researchers design controlled experiments to study the reactivity of 1-Benzylimidazole in nucleophilic substitution reactions?

  • Experimental Design :

  • Use kinetic studies (e.g., varying nucleophile concentrations) under inert atmospheres.
  • Include control reactions without catalysts or bases to assess background reactivity.
  • Monitor byproducts via GC-MS and quantify yields using internal standards .
    • Reproducibility : Provide detailed protocols for reagent preparation, reaction quenching, and workup procedures in the main text or supplementary files .

Advanced Research Questions

Q. What strategies exist for resolving contradictory data in studies investigating 1-Benzylimidazole's biological activity?

  • Root-Cause Analysis :

  • Compare experimental conditions (e.g., solvent polarity, pH, cell lines) across studies.
  • Validate biological assays using positive/negative controls (e.g., known enzyme inhibitors).
  • Replicate conflicting experiments with standardized protocols .
    • Statistical Approaches : Apply multivariate analysis to isolate variables (e.g., dose-response curves, ANOVA) and report confidence intervals .

Q. How can computational methods complement experimental studies in predicting 1-Benzylimidazole's supramolecular interactions?

  • In Silico Tools :

  • Perform DFT calculations (e.g., Gaussian) to model electron density distributions and H-bonding sites.
  • Use molecular docking (AutoDock Vina) to predict binding affinities with biological targets (e.g., enzymes) .
    • Validation : Compare computational results with experimental XRD or NMR titration data. Report force field parameters and convergence criteria .

Q. What analytical approaches are recommended for investigating degradation pathways of 1-Benzylimidazole under various conditions?

  • Degradation Studies :

  • Expose the compound to stressors (UV light, heat, acidic/alkaline media) and monitor via LC-MS/MS.
  • Identify degradation products using high-resolution mass spectrometry and propose mechanistic pathways .
    • Stability Protocols : Store samples under inert gas (e.g., argon) at –20°C and avoid prolonged exposure to moisture .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.